An In-depth Technical Guide to the Basic Properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
An In-depth Technical Guide to the Basic Properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a heterocyclic compound of significant interest in pharmaceutical research, primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its therapeutic potential, particularly in the management of type 2 diabetes, necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the basic properties of this molecule, with a focus on its synthesis, basicity (pKa), stability, and the analytical methodologies required for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals leveraging this scaffold.
Introduction: Chemical Identity and Pharmaceutical Relevance
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a structurally unique molecule featuring a piperazine ring, a trifluoroacetyl group, and a hydrazone linkage. This combination of functional groups bestows upon it distinct chemical characteristics that are pivotal to its biological activity and pharmaceutical development.
Chemical Structure and Properties:
| Property | Value | Source(s) |
| IUPAC Name | (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | |
| CAS Number | 849832-73-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₉F₃N₄O | [1][2][3][4] |
| Molecular Weight | 210.16 g/mol | [1][2][3][4] |
| Physical Form | Solid | [7] |
| Predicted pKa | 6.53 ± 0.20 | [8] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [2] |
The presence of the piperazine moiety, a common scaffold in medicinal chemistry, and the electron-withdrawing trifluoromethyl group are key determinants of the molecule's basicity, stability, and pharmacokinetic profile. Its established role as a DPP-4 inhibitor underscores its potential in metabolic disease therapeutics.
Synthesis Pathway
The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide involves a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. While specific proprietary methods may vary, a general and plausible synthetic route is outlined below.
Conceptual Synthesis Workflow
The synthesis logically proceeds through the formation of a key intermediate, 2,2,2-trifluoroacetohydrazide, followed by its condensation with a piperazine precursor.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2,2,2-Trifluoroacetohydrazide
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Reactants: Ethyl trifluoroacetate and hydrazine hydrate.
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Procedure:
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In a round-bottom flask, dissolve ethyl trifluoroacetate in a suitable solvent such as ethanol.
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Add hydrazine hydrate to the solution.
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Reflux the mixture for several hours.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
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Upon completion, remove the solvent under reduced pressure to yield 2,2,2-trifluoroacetohydrazide.
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Step 2: Condensation with a Piperazine Precursor
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Reactants: 2,2,2-Trifluoroacetohydrazide and a suitable piperazine-2-one derivative.
-
Procedure:
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Dissolve the piperazine-2-one precursor in a suitable solvent (e.g., methanol or dimethyl sulfoxide).
-
Add the 2,2,2-trifluoroacetohydrazide intermediate to the solution.
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The reaction may require a catalyst and controlled temperature (e.g., 0-50°C) to facilitate the condensation and formation of the Z-isomer.
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Monitor the reaction for the formation of the desired product.
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Upon completion, the crude product is purified using techniques such as crystallization or column chromatography to obtain (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide of high purity.
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Basicity and pKa Determination
The basicity of the molecule, primarily attributed to the nitrogen atoms in the piperazine ring, is a critical parameter influencing its solubility, membrane permeability, and interaction with its biological target. The predicted pKa of 6.53 suggests that the compound will be partially protonated at physiological pH.
Rationale for pKa Determination
An accurate, experimentally determined pKa is essential for:
-
Pharmacokinetic Modeling: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Formulation Development: Selecting appropriate salt forms and excipients.
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Understanding Target Engagement: The ionization state can significantly impact the binding affinity to DPP-4.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.
Materials and Equipment:
-
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
-
Calibrated pH meter and electrode
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Automated titrator or burette
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Standardized 0.1 M HCl and 0.1 M NaOH solutions
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High-purity water (Milli-Q or equivalent)
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Potassium chloride (for maintaining ionic strength)
Procedure:
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in high-purity water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be employed, and the aqueous pKa is then extrapolated.
-
Titration:
-
Titrate an aliquot of the sample solution with standardized 0.1 M HCl, recording the pH at regular volume increments.
-
In a separate experiment, titrate another aliquot with standardized 0.1 M NaOH.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
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Determine the equivalence points from the inflection points of the titration curve.
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The pKa is the pH at the half-equivalence point. For a diprotic base like piperazine, two pKa values may be observed.
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Stability Profile and Degradation Pathways
The stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and safety. Piperazine-containing compounds can be susceptible to degradation, particularly in aqueous solutions and at elevated temperatures.
Potential Degradation Pathways
Based on the structure of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, several degradation pathways can be anticipated:
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Hydrolysis: The hydrazone and amide linkages may be susceptible to hydrolysis, especially under acidic or basic conditions.
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Oxidation: The nitrogen atoms in the piperazine ring can be sites of oxidation.
-
pH-Dependent Degradation: The stability is likely to be pH-dependent, with potential for accelerated degradation at non-optimal pH values.[9]
Recommended Stability Testing Protocol (Forced Degradation Study)
A forced degradation study is essential to identify potential degradants and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photostability: Exposure to UV and visible light.
Analytical Methodology:
A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. LC-MS can be used to identify the structure of the degradants.
General findings suggest that piperazine derivatives show greater stability when stored at refrigerated or frozen temperatures compared to room temperature.[10][11] Phenylpiperazines, in particular, may degrade significantly after extended storage, regardless of the conditions.[10][11]
Conclusion and Future Directions
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide presents a promising scaffold for the development of novel therapeutics. A thorough understanding of its basic properties is fundamental to its successful progression through the drug development pipeline. This guide has provided a comprehensive overview of its synthesis, basicity, and stability, along with detailed experimental protocols for their characterization.
Future research should focus on obtaining an experimentally verified pKa value to complement the predicted data. Furthermore, a detailed investigation into the degradation products and pathways will be crucial for the development of stable and safe pharmaceutical formulations. The insights provided herein are intended to empower researchers to make informed decisions in the optimization and development of this and similar drug candidates.
References
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Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved from [Link]
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Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. Retrieved from [Link]
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(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. (n.d.). LookChem. Retrieved from [Link]
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The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Retrieved from [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Retrieved from [Link]
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Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed. Retrieved from [Link]
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CAS No. 849832-73-1, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. (n.d.). 001CHEMICAL. Retrieved from [Link]
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CAS NO. 849832-73-1 | (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. (n.d.). Arctom. Retrieved from [Link]
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